N-[4-(4-acetamido-3-nitrophenoxy)-2-nitrophenyl]acetamide
Overview
Description
N-[4-(4-acetamido-3-nitrophenoxy)-2-nitrophenyl]acetamide is a complex organic compound characterized by its nitro and acetamido functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-acetamido-3-nitrophenoxy)-2-nitrophenyl]acetamide typically involves multiple steps, starting with the nitration of phenolic compounds followed by acylation. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and acylation processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of automated systems helps in achieving high efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-acetamido-3-nitrophenoxy)-2-nitrophenyl]acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by strong oxidizing agents, leading to the formation of nitro derivatives.
Reduction: Reduction reactions typically involve the use of reducing agents like hydrogen gas or metal hydrides, resulting in the conversion of nitro groups to amino groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like sodium hydroxide and various alkyl halides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various nitro and amino derivatives, which can be further utilized in the synthesis of more complex molecules.
Scientific Research Applications
N-[4-(4-acetamido-3-nitrophenoxy)-2-nitrophenyl]acetamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of dyes and pigments.
Biology: The compound is studied for its potential antimicrobial properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its anti-inflammatory and analgesic properties.
Industry: It is utilized in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of N-[4-(4-acetamido-3-nitrophenoxy)-2-nitrophenyl]acetamide involves its interaction with specific molecular targets, leading to various biological effects. The nitro groups in the compound can undergo reduction to form reactive intermediates, which interact with cellular components, leading to antimicrobial and anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
- N-(4-methoxy-2-nitrophenyl)acetamide
- N-(3-hydroxy-4-nitrosophenyl)acetamide
- N-(4-(4-nitrophenoxy)phenyl)acetamide
Uniqueness
N-[4-(4-acetamido-3-nitrophenoxy)-2-nitrophenyl]acetamide is unique due to its specific arrangement of nitro and acetamido groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
N-[4-(4-acetamido-3-nitrophenoxy)-2-nitrophenyl]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O7/c1-9(21)17-13-5-3-11(7-15(13)19(23)24)27-12-4-6-14(18-10(2)22)16(8-12)20(25)26/h3-8H,1-2H3,(H,17,21)(H,18,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIYVAKQNGDFWDA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=C(C=C1)OC2=CC(=C(C=C2)NC(=O)C)[N+](=O)[O-])[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50952944 | |
Record name | N,N'-[Oxybis(2-nitro-4,1-phenylene)]diethanimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50952944 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3070-87-9 | |
Record name | N,N′-[Oxybis(2-nitro-4,1-phenylene)]bis[acetamide] | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3070-87-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4,3'-dinitrophenyl ether | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=47660 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N,N'-[Oxybis(2-nitro-4,1-phenylene)]diethanimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50952944 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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